5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide
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Overview
Description
5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide is a synthetic organic compound that features a bromine atom, a furan ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide typically involves a multi-step process:
Coupling Reaction: The coupling of the brominated benzyl group with a furan ring.
Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: The corresponding hydrogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and furan ring contribute to its reactivity and ability to form stable complexes with biological molecules. The nicotinamide moiety is known to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-(furan-2-yl)benzyl)nicotinamide: Similar structure but with the furan ring in a different position.
5-chloro-N-(4-(furan-3-yl)benzyl)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N-(4-(thiophen-3-yl)benzyl)nicotinamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide is unique due to the specific positioning of the bromine atom and the furan ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-16-7-15(9-19-10-16)17(21)20-8-12-1-3-13(4-2-12)14-5-6-22-11-14/h1-7,9-11H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCFNXXBBGRRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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